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Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

Cat. No.: B088890 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Methoxymethyl)furan

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(methoxymethyl)furan. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(methoxymethyl)furan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific experimental ¹H and ¹³C NMR data for 2-(methoxymethyl)furan were not found

in the provided search results. The tables are placeholders for when such data becomes

available.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(methoxymethyl)furan exhibits characteristic absorption bands

corresponding to its principal functional groups. The data presented is from the NIST Chemistry

WebBook and was recorded on a dispersive instrument.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch (furan ring)

2980-2850 Strong
C-H stretch (methyl and

methylene groups)

~1500, ~1450 Medium C=C stretch (furan ring)

~1100 Strong C-O-C stretch (ether)

~1015 Strong C-O stretch (furan ring)

~740 Strong
=C-H out-of-plane bend (furan

ring)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-(methoxymethyl)furan is characterized by its

molecular ion peak and several key fragment ions.[2][3]
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m/z Relative Intensity (%) Assignment

112 ~30 [M]⁺ (Molecular Ion)

81 100 [M - OCH₃]⁺

53 ~20 [C₄H₅]⁺

43 ~40 [C₂H₃O]⁺

Experimental Protocols
Detailed experimental procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of furan derivatives is as follows:

Sample Preparation: Approximately 10-20 mg of 2-(methoxymethyl)furan is dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of

approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope. The

spectral width is generally set to 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected. The chemical shifts are referenced

to the internal standard or the residual solvent peak.
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Infrared (IR) Spectroscopy
The following is a typical procedure for obtaining an FTIR spectrum of a liquid sample like 2-
(methoxymethyl)furan:

Sample Preparation: A small drop of neat 2-(methoxymethyl)furan is placed on the surface

of an attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe) or between two salt

plates (e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first

recorded. The sample is then scanned, and the resulting spectrum is ratioed against the

background to produce the final absorbance or transmittance spectrum. The spectrum is

typically recorded over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to generate the infrared

spectrum.

The historical data from the NIST WebBook was obtained in a 10% solution in CCl₄ for the

5000-1330 cm⁻¹ range and a 10% solution in CS₂ for the 1330-625 cm⁻¹ range using a

transmission cell with a path length of 0.0121 cm.[1]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is obtained using the following general procedure:

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct

insertion probe. The sample is vaporized under high vacuum.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of 2-(methoxymethyl)furan is depicted in

the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2-(Methoxymethyl)furan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 2-(Methoxymethyl)furan (NMR,
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furan-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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